Bis(diethylamino)dimethylsilane

Atomic Layer Deposition Silicon Oxide Precursor Kinetics

BDEAS is the optimal SiO2 ALD precursor for maximizing wafer throughput, delivering a 40% higher deposition rate than TDMAS and a well-characterized GPC of 0.12–0.14 nm for angstrom-level thickness control in FinFET, Gate-All-Around, and 3D NAND. Its favorable kinetics enable highly conformal SiN passivation layers and hard masks with minimal carbon contamination. With ≥98% purity and proven performance in plasma-enhanced processes, BDEAS ensures lower cost-per-wafer and superior film quality. For high-volume semiconductor manufacturing, this is the precursor that safeguards device performance and yield.

Molecular Formula C10H26N2Si
Molecular Weight 202.41 g/mol
CAS No. 4669-59-4
Cat. No. B1266239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethylamino)dimethylsilane
CAS4669-59-4
Molecular FormulaC10H26N2Si
Molecular Weight202.41 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](C)(C)N(CC)CC
InChIInChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3
InChIKeyXIFOKLGEKUNZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(diethylamino)dimethylsilane (CAS 4669-59-4) Procurement & Technical Profile for Semiconductor Precursors


Bis(diethylamino)dimethylsilane (CAS 4669-59-4), also known as BDEAS, is a volatile, liquid aminosilane precursor (C10H26N2Si, MW 202.42) . It is primarily utilized in the semiconductor industry for the deposition of silicon-based thin films (SiO2, SiN) via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [1]. Its key physical properties include a boiling point of 193 °C and a density of 0.83 g/mL . This compound is a standard building block in advanced microelectronics manufacturing, enabling the formation of high-quality dielectric and passivation layers [2].

Why Generic Aminosilane Substitution Fails: Differentiated Performance of Bis(diethylamino)dimethylsilane in ALD


Aminosilane precursors for ALD cannot be considered interchangeable due to significant, quantifiable differences in their reaction kinetics and resulting film properties. The number and type of amino ligands directly influence the rate-determining step's energy barrier, the overall exothermicity of the surface reaction, and the volatility of reaction byproducts [1]. These fundamental differences manifest as large variations in film growth per cycle (GPC) [2], deposition temperature windows [3], and film purity [1]. Consequently, a 'drop-in' replacement with a lower-cost analog like TDMAS or BTBAS can catastrophically alter the process, leading to reduced throughput, non-conformal films, or contamination that compromises device performance, negating any initial procurement savings.

Bis(diethylamino)dimethylsilane (BDEAS): Head-to-Head Quantitative Evidence for Informed Precursor Selection


BDEAS vs. TDMAS: 40% Higher Deposition Rate for Increased Throughput

In a direct comparative study of aminosilane precursors for SiO2 ALD, TDMAS (tris(dimethylamino)silane) exhibited a deposition rate that was 40% lower than that of BDEAS [1]. This significant difference is attributed to the lower energy barrier in the rate-determining step for BDEAS, which DFT calculations confirm provides the fastest growth rate among the compared precursors [2].

Atomic Layer Deposition Silicon Oxide Precursor Kinetics

BDEAS vs. DIPAS & TDMAS: Lowest Energy Barrier for Fastest Growth Kinetics

Density functional theory (DFT) calculations comparing BDEAS, DIPAS, and TDMAS on a WO3(001) surface show that BDEAS exhibits the lowest energy barrier in the rate-determining step [1]. Furthermore, the overall reaction energetics for the decomposition of BDEAS and DIPAS are more exothermic than that of TDMAS [1]. This combination of lower activation energy and greater thermodynamic driving force is why BDEAS is theoretically estimated to provide the fastest growth rate among these three common aminosilane precursors [1].

Density Functional Theory Atomic Layer Deposition Reaction Energetics

BDEAS in PE-s-ALD: Quantified Growth per Cycle (GPC) of 0.12-0.14 nm for SiO2

An atmospheric-pressure plasma-enhanced spatial ALD (PE-s-ALD) process using BDEAS and O2 plasma demonstrates a self-limiting growth with a quantifiable growth per cycle (GPC) between 0.12 and 0.14 nm (1.2-1.4 Å) across a temperature window of 100-250 °C [1]. This narrow, well-defined GPC range is essential for precise, angstrom-level thickness control required in advanced node semiconductor fabrication.

Plasma-Enhanced ALD Silicon Dioxide Growth Per Cycle

Volatility and Purity: Baseline for Reproducible Vapor Delivery

Reproducible thin-film deposition requires a precursor with consistent volatility and high purity. Bis(diethylamino)dimethylsilane is a liquid with a boiling point of 193 °C, enabling reliable vapor draw and delivery in standard ALD/CVD bubblers . Commercial suppliers provide this compound with a purity of ≥98% (GC), which is a standard benchmark for minimizing carbon and other impurities that can degrade film electrical properties [1].

Precursor Volatility Chemical Purity Quality Control

Safety Profile: Flammability and Handling Considerations

Bis(diethylamino)dimethylsilane is classified as a flammable liquid with a flash point of 35 °C . The Material Safety Data Sheet (MSDS) indicates it is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335) . These hazards are typical for this class of aminosilanes and necessitate standard engineering controls and personal protective equipment (PPE) during handling.

Chemical Safety MSDS Risk Assessment

Best Application Scenarios for Bis(diethylamino)dimethylsilane Based on Empirical Evidence


High-Throughput ALD of Silicon Oxide (SiO2) for Logic and Memory Devices

This is the primary application scenario supported by the strongest evidence. BDEAS is the optimal choice for SiO2 ALD processes where maximizing wafer throughput is critical. The direct evidence shows a 40% higher deposition rate compared to TDMAS [1], which is a key performance indicator (KPI) for reducing cost per wafer. The well-characterized GPC of 0.12-0.14 nm in PE-s-ALD processes [2] ensures the angstrom-level thickness control required for advanced logic (e.g., FinFET, Gate-All-Around) and 3D NAND memory structures.

Precursor for Conformal Silicon Nitride (SiN) Passivation Layers

BDEAS is a suitable silicon-containing precursor for the plasma-enhanced deposition of high-quality, conformal silicon nitride (SiN) films used as passivation layers and hard masks [3]. The compound's favorable reaction kinetics [4] contribute to achieving high conformality in high-aspect-ratio features, which is essential for protecting sensitive device structures from moisture and mechanical damage. The high purity (≥98%) of the precursor is critical to minimize carbon contamination in the SiN film, which can lead to higher wet etch rates and compromised dielectric performance [5].

Synthesis of Silicone Polymers and Advanced Materials

Beyond semiconductor manufacturing, BDEAS is used as a monomer or crosslinking agent in the synthesis of specialty silicone polymers. The compound provides a route to introduce specific organic functionality into the polymer backbone, which can enhance properties like flexibility and thermal stability for applications in automotive and aerospace industries [6]. While quantitative comparative data is less prevalent than for ALD, this is an established industrial use case where its specific molecular structure is leveraged for materials engineering [6].

Protecting Group in Complex Organic Synthesis

BDEAS functions as a bulky, silicon-based protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids . It can be introduced in high yields and selectively removed under mild conditions, while remaining stable over a wide range of other reaction conditions . This chemoselectivity is a valuable tool in multi-step pharmaceutical and fine chemical syntheses, where a protecting group that is orthogonal to other functional groups is required [7].

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